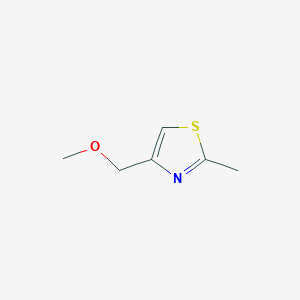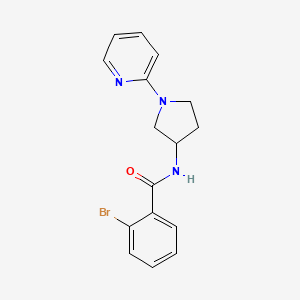
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMT-3-CA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another potential direction is the investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
In conclusion, N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has significant potential for use in scientific research. Its complex synthesis and potential as a therapeutic agent for various diseases make it an important area of study for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-bromo-3-cyanopyridine with 4-ethyl-5-methyl-2-mercaptobenzothiazole in the presence of a base and a palladium catalyst.
科学的研究の応用
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-4-10-8(2)19-13(15-10)16-11(17)9-6-5-7-14-12(9)18-3/h5-7H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVYNBQOQWMKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

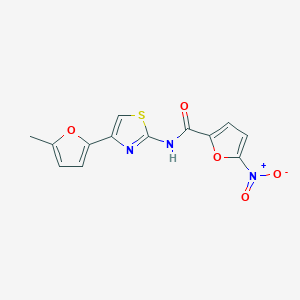
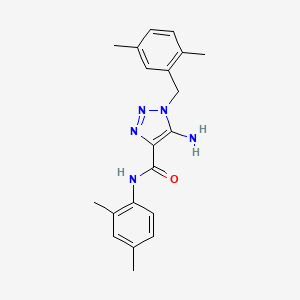
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
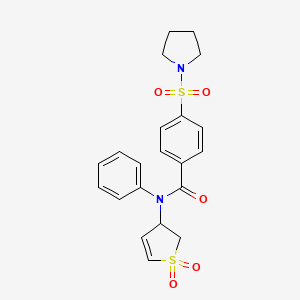
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)
